P2X7 Receptor Antagonism: 3-Chloro-2-fluoro-6-iodobenzoic Acid vs. 3-Fluoro-2-iodobenzoic Acid
In a direct head-to-head comparison within the same BindingDB entry, 3-chloro-2-fluoro-6-iodobenzoic acid demonstrated significantly higher potency as a human P2X7 receptor antagonist (IC₅₀ = 15.8 nM) compared to the 3-fluoro-2-iodobenzoic acid analog (IC₅₀ = 123 nM) [1]. Both compounds were tested in the same FLIPR assay measuring inhibition of calcium flux in human 1321N1 cells. The chloro-substituted derivative exhibited approximately 7.8-fold greater potency, highlighting the critical contribution of the chlorine atom at the 3-position for enhanced receptor binding affinity [1].
| Evidence Dimension | P2X7 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 15.8 nM |
| Comparator Or Baseline | 3-Fluoro-2-iodobenzoic acid: 123 nM |
| Quantified Difference | 7.8-fold higher potency for target compound |
| Conditions | Human P2X7 receptor expressed in human 1321N1 cells; FLIPR assay measuring inhibition of calcium flux |
Why This Matters
For projects targeting P2X7-mediated inflammation or pain, this 7.8-fold potency advantage translates to lower compound requirements and potentially improved selectivity margins in screening cascades, justifying procurement of the chloro-substituted variant over the fluoro-iodo analog.
- [1] BindingDB. BDBM50410957 CHEMBL380239 vs. BDBM50410955 A-438079. Comparative P2X7 antagonist activity data. View Source
